3-cyanobicyclo[3.2.1]octane-3-carboxylic acid
Description
Properties
CAS No. |
2138332-65-5 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyanobicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c11-6-10(9(12)13)4-7-1-2-8(3-7)5-10/h7-8H,1-5H2,(H,12,13) |
InChI Key |
FZXKYHIVGAKHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(C2)(C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanobicyclo[3.2.1]octane-3-carboxylic acid typically involves the following steps:
Intramolecular Diels-Alder Reaction: The bicyclo[3.2.1]octane framework can be constructed via an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene precursor.
Cyclopropane Ring Opening: The resulting tricyclo[3.2.1.02.7]octane intermediate undergoes regioselective cleavage to form the bicyclo[3.2.1]octane system.
Functional Group Introduction: The cyanide and carboxylic acid groups are introduced through subsequent functionalization steps, such as nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-cyanobicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Description : 3-Cyanobicyclo[3.2.1]octane-3-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules.
- Applications : It is used to create various derivatives that can be further modified for specific chemical properties.
| Application Area | Details |
|---|---|
| Organic Synthesis | Used to synthesize bicyclic compounds and other complex structures. |
| Reaction Types | Participates in reactions such as cycloadditions and functional group modifications. |
Medicinal Chemistry
Potential Therapeutic Uses
- Description : The compound is being investigated for its biological activities, including potential anti-inflammatory and analgesic effects.
- Research Focus : Studies are ongoing to evaluate its efficacy as a lead compound for drug development.
Case Study: Anti-inflammatory Activity
- Findings : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines.
| Study Reference | Findings |
|---|---|
| Derivatives show IC50 values comparable to established anti-inflammatory drugs. |
Agrochemical Applications
Herbicidal Properties
- Description : The compound has shown promise as an intermediate in the synthesis of herbicides.
- Mechanism of Action : It may inhibit specific enzymes involved in plant growth, leading to effective weed control.
Case Study: Herbicide Development
- Research Overview : A recent study explored the synthesis of herbicidal compounds derived from this compound.
| Compound | Efficacy | Target Weeds |
|---|---|---|
| Herbicide A | 85% reduction in growth | Common Lambsquarters |
| Herbicide B | 90% reduction in growth | Crabgrass |
Material Science
Polymerization Potential
- Description : The compound can be used as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers.
| Application Area | Benefits |
|---|---|
| Polymer Synthesis | Improves thermal stability and mechanical strength of polymers. |
| Composite Materials | Enhances performance characteristics when incorporated into composite matrices. |
Mechanism of Action
The mechanism of action of 3-cyanobicyclo[3.2.1]octane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Properties
*Calculated based on molecular formulas.
Key Comparative Insights
Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to the amino analog (pKa ~4-5) . In contrast, the Boc-protected derivative exhibits reduced polarity, favoring passive membrane diffusion .
Biological Activity: The 3-aminobicyclo[3.2.1]octane-3-carboxylic acid shows specificity for the Na⁺-independent L-type amino acid transporter in cancer cells, a trait absent in the cyano derivative due to steric hindrance from the -CN group . N-CBZ-8-azabicyclo[3.2.1]octane-3-carboxylic acid is utilized in peptide coupling, leveraging its steric bulk to prevent racemization .
Synthetic Accessibility: Boc and CBZ derivatives are synthesized via protection/deprotection strategies using tert-butyloxycarbonyl or benzyloxycarbonyl reagents, whereas the cyano analog may require nitrile introduction via nucleophilic substitution or cyanidation .
Biological Activity
3-Cyanobicyclo[3.2.1]octane-3-carboxylic acid (CBCA) is a bicyclic compound with potential biological activity. The structural characteristics of this compound suggest possible interactions with biological systems, although comprehensive research on its specific biological effects is limited. This article aims to synthesize existing knowledge regarding the biological activity of CBCA, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . The compound features a bicyclic structure that may influence its interaction with biological targets.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2 |
| SMILES | C1CC2CC1CC(C2)(C#N)C(=O)O |
| InChI | InChI=1S/C10H13NO2/c11-6-10(9(12)13)4-7-1-2-8(3-7)5-10/h7-8H,1-5H2,(H,12,13) |
| InChIKey | FZXKYHIVGAKHOR-UHFFFAOYSA-N |
Biological Activity
Despite the limited literature directly addressing the biological activity of CBCA, related compounds in the bicyclic family have shown various pharmacological effects. The following sections summarize findings from related studies and potential implications for CBCA.
Pharmacological Properties
- Neurotransmitter Interaction : Compounds structurally related to CBCA have demonstrated selective binding profiles to neurotransmitter transporters, particularly dopamine and serotonin transporters (DAT and SERT). For instance, some bicyclic derivatives have shown significant selectivity for DAT over SERT, suggesting potential applications in treating disorders like ADHD or depression .
- Antimicrobial Activity : Bicyclic compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. While specific studies on CBCA are lacking, similar compounds have been noted for their efficacy against various bacterial strains .
- Anti-inflammatory Effects : Some bicyclic carboxylic acids possess anti-inflammatory properties by modulating pathways involved in inflammation. This suggests that CBCA may also exhibit such effects, warranting further investigation .
Case Studies and Research Findings
While direct studies on this compound are sparse, several related compounds provide insight into its potential biological activities:
- Study on Bicyclic Derivatives : Research on bicyclic derivatives indicated that modifications at the carboxylic acid position can enhance binding affinity to DAT while reducing side effects associated with SERT inhibition. This highlights the importance of structural variations in developing therapeutics targeting neurological conditions .
- Synthesis and Activity Correlation : A study synthesized various bicyclic compounds and evaluated their biological activities against different targets. Results showed that structural features significantly influenced their pharmacological profiles, suggesting a similar approach could be beneficial for assessing CBCA's activity .
Q & A
Q. What are the standard synthetic routes for 3-cyanobicyclo[3.2.1]octane-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as cyanide substitution on a pre-functionalized bicyclic scaffold. A common method includes reacting a bicyclo[3.2.1]octane derivative (e.g., a brominated or ester precursor) with a cyanide source (e.g., KCN or NaCN) under controlled acidic or basic conditions. Temperature optimization (40–80°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions like hydrolysis of the nitrile group. Post-reaction purification via column chromatography or recrystallization is recommended to achieve >90% purity .
Q. How should researchers handle safety and stability concerns during experiments with this compound?
Key safety protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 2/2A) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Storage: Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Waste Disposal: Follow institutional guidelines for nitrile-containing compounds due to environmental toxicity .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm bicyclic framework and functional groups (e.g., nitrile δ ~110–120 ppm in ¹³C) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O₂: calculated 199.0872) .
- FT-IR: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Contradictions may arise from conformational rigidity of the bicyclic system or dynamic processes. Strategies include:
- Variable-Temperature NMR: Identify temperature-dependent splitting caused by hindered rotation.
- Computational Validation: Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts: Use transition-metal complexes (e.g., Ru-BINAP) for enantioselective cyanide addition.
- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during bicyclic ring formation .
- Chromatographic Resolution: Employ chiral stationary phases (e.g., amylose-based columns) for final purification .
Q. How do computational studies inform the design of derivatives with enhanced bioactivity?
- Docking Simulations: Map interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina.
- QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with biological activity data to prioritize synthetic targets .
Methodological Notes
- Contradiction Analysis: Cross-validate experimental data with computational models to address structural ambiguities .
- Stereochemical Control: Prioritize catalytic asymmetric methods over resolution techniques for scalability .
- Safety Compliance: Adopt protocols from analogous nitrile-containing bicyclic compounds (e.g., azabicyclo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
